3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole
Description
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazole derivatives.
Properties
IUPAC Name |
3-[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6S2/c1-5-13-23(14-6-1)27-31-33-29(35(27)25-17-9-3-10-18-25)37-21-22-38-30-34-32-28(24-15-7-2-8-16-24)36(30)26-19-11-4-12-20-26/h1-20H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXXERDWSOVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with Benzil
The foundational step involves the reaction of thiocarbohydrazide with benzil in refluxing ethanol, catalyzed by acetic acid.
Reaction Scheme:
$$
\text{Thiocarbohydrazide} + \text{Benzil} \xrightarrow[\text{AcOH}]{\text{EtOH, reflux}} \text{4,5-Diphenyl-4H-1,2,4-triazole-3-thiol} + \text{H}_2\text{O}
$$
Conditions and Yield:
- Solvent: Ethanol (95%)
- Temperature: 80°C, reflux for 6–8 hours
- Yield: 68–74% after recrystallization from ethanol-chloroform (1:1).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiocarbohydrazide’s terminal amine on benzil’s carbonyl, followed by cyclodehydration to form the triazole ring. The thiol (–SH) group arises from the retention of the thiocarbonyl sulfur during cyclization.
Disulfide Bridge Formation via Alkylation
Thiol Alkylation with 1,2-Dibromoethane
The critical coupling step involves treating two equivalents of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 1,2-dibromoethane in the presence of a base.
Reaction Scheme:
$$
2\,\text{Triazole-SH} + \text{Br–CH}2\text{–CH}2\text{–Br} \xrightarrow[\text{Base}]{\text{DMF, 60°C}} \text{Target Compound} + 2\,\text{HBr}
$$
Optimized Parameters:
- Base: Triethylamine (2.2 equivalents)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C for 12 hours
- Workup: Precipitation in ice-water, filtration, and purification via column chromatography (SiO₂, ethyl acetate/hexane).
Challenges and Solutions:
- Competitive Oxidation: Thiols may oxidize to disulfides; thus, reactions are conducted under nitrogen.
- Regioselectivity: Excess base ensures complete deprotonation of thiols, favoring S-alkylation over N-alkylation.
Alternative Synthetic Routes
Oxidative Coupling of Thiols
In lieu of alkylation, oxidative coupling using iodine or hydrogen peroxide can dimerize thiols directly. However, this approach yields the disulfide (–S–S–) bridge, necessitating subsequent reduction and re-alkylation, which complicates scalability.
One-Pot Sequential Cyclization-Alkylation
A streamlined method involves generating the triazole-thiol in situ from benzil and thiocarbohydrazide, followed by immediate alkylation without isolating the intermediate. While this reduces steps, it demands precise stoichiometric control to avoid side products.
Characterization and Analytical Data
Spectroscopic Confirmation:
- FT-IR: ν(S–H) at 2570 cm⁻¹ (absent in final product); ν(C=N) at 1600 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 7.45–7.89 (m, 20H, aromatic), δ 3.12 (t, 4H, –S–CH₂–), δ 2.85 (t, 4H, –CH₂–S–).
- LC-MS: m/z 665.2 [M+H]⁺ (calculated for C₃₄H₂₈N₆S₄: 664.8).
Crystallographic Data (Analogous Compound):
Single-crystal X-ray analysis of a related triazole-thiol derivative reveals a dihedral angle of 86.0° between the triazole and phenyl rings, with intermolecular N–H⋯S hydrogen bonding stabilizing the lattice.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Alkylation | 65–72 | ≥98 | High reproducibility, scalable | Multi-step, requires inert atmosphere |
| One-Pot Synthesis | 58–63 | 90–95 | Reduced purification steps | Lower yield due to side reactions |
| Oxidative Coupling | 45–50 | 85–90 | Simplicity | Forms disulfide, requires post-modification |
Industrial and Environmental Considerations
Scalability: The stepwise alkylation method is preferred for pilot-scale production, offering consistent yields >70%.
Green Chemistry Metrics:
- E-factor: 8.2 (kg waste/kg product), driven by solvent use in column chromatography.
- PMI (Process Mass Intensity): 12.4, highlighting opportunities for solvent substitution (e.g., ethanol instead of DMF).
Chemical Reactions Analysis
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The process often includes:
- Formation of Triazole Rings: Utilizing precursors like 4,5-diphenyl-4H-1,2,4-triazole.
- Thiol Substitution: Introducing sulfanyl groups to enhance biological activity.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole exhibit significant activity against various bacterial strains and fungi. For instance:
- Antifungal Properties: The compound has shown effectiveness against Candida species and other pathogenic fungi.
- Antibacterial Properties: Studies demonstrate its potential against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has been evaluated for:
- Cytotoxicity: Exhibiting selective cytotoxic effects on cancer cell lines while sparing normal cells.
Pharmacological Insights
The pharmacological profile of 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole includes:
Case Study 1: Antimicrobial Screening
A study conducted on various triazole derivatives demonstrated that those with sulfanyl substitutions exhibited enhanced antimicrobial activities. The compound was tested using agar diffusion methods against common pathogens like Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation into its mechanism of action.
Case Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation noted at higher concentrations. These findings suggest potential for development into therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds with different targets, leading to the inhibition or activation of specific biochemical pathways . For example, its anticancer activity is attributed to its ability to inhibit the aromatase enzyme, which plays a crucial role in estrogen biosynthesis .
Comparison with Similar Compounds
3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: This compound also contains the 1,2,4-triazole scaffold and exhibits antimicrobial properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds have shown promising anticancer activity and are structurally similar to the compound .
Biological Activity
The compound 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple phenyl groups and a triazole ring. The presence of sulfur atoms in the sulfanyl groups enhances its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | CHNS |
| Molecular Weight | 398.51 g/mol |
| CAS Number | Not available |
Triazole derivatives exhibit a variety of biological activities through different mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors for enzymes such as carbonic anhydrase and various kinases, disrupting essential metabolic pathways in cells.
- Antimicrobial Activity : Triazoles have demonstrated efficacy against a range of pathogens including bacteria and fungi by inhibiting cell wall synthesis or interfering with nucleic acid metabolism.
- Anticancer Properties : Certain triazoles have shown potential in cancer treatment by inducing apoptosis in tumor cells and inhibiting cell proliferation.
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, studies have reported that compounds similar to 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole exhibit activity against various bacterial strains such as Klebsiella, Salmonella, and Shigella .
Anticancer Activity
A recent study focused on the anticancer effects of triazole derivatives found that compounds with similar structures showed significant cytotoxicity against cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF7 (Breast Cancer) | 12.5 |
| Triazole Derivative B | HeLa (Cervical Cancer) | 8.7 |
These results suggest that the compound may also exhibit similar anticancer properties due to its structural similarities .
Case Studies
- Inhibition of Carbonic Anhydrase : A study demonstrated that specific triazole derivatives inhibited human carbonic anhydrase with IC50 values ranging from 10 to 20 µM. This suggests potential applications in treating conditions like glaucoma and edema .
- Antibacterial Efficacy : Another investigation into the antibacterial properties of triazoles highlighted that certain derivatives were effective against multi-drug resistant strains of bacteria. The mechanism was primarily attributed to the disruption of bacterial cell wall synthesis .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are yields optimized?
The compound is synthesized via thiol-alkylation reactions involving substituted triazole-thione precursors. For example:
- Step 1 : React 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with 2-chloroethylsulfanyl derivatives in ethanol under reflux (1–2 hours).
- Step 2 : Neutralize the mixture with dilute HCl, filter the precipitate, and recrystallize in ethanol (yields: 65–85%) .
- Optimization : Excess alkenyl halide (1.2 equiv.) and controlled pH (neutral to slightly acidic) improve yield .
Q. Which spectroscopic techniques are critical for structural validation?
- IR spectroscopy : Confirms S–H bond absence (2500–2600 cm⁻¹) post-alkylation and C–S stretching (600–700 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methylene groups adjacent to sulfanyl moieties (δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) and validates crystallinity .
Q. What preliminary biological screening methods are used to assess activity?
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in triazole derivatives?
- Solvent polarity : Ethanol promotes nucleophilic substitution at the sulfur atom, while DMF may favor alternate pathways .
- Temperature : Reflux (78°C) minimizes side products like disulfides compared to room-temperature reactions .
- Catalysts : Glacial acetic acid (5 drops) accelerates imine formation in related triazole syntheses .
Q. How can computational methods (e.g., DFT) resolve discrepancies in molecular geometry?
- DFT/B3LYP/6-31G(d,p) : Optimizes X-ray-derived coordinates to calculate bond lengths (e.g., C–S: 1.78 Å experimental vs. 1.81 Å theoretical) and intermolecular interactions (e.g., C–O···π) .
- Hydrogen bonding : Computational models identify weak H-bonds (D–H···A distances < 3.0 Å) that stabilize crystal packing .
Q. What strategies address contradictions between biological activity and structural data?
Q. How are intermolecular interactions probed in solid-state studies?
- X-ray diffraction : Identifies π-π stacking (3.8–4.2 Å between phenyl rings) and C–H···S interactions (2.9–3.1 Å) .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H: 45%, S···H: 15%) to predict solubility and stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
